molecular formula C10H16N2O B12124998 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-

1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-

Cat. No.: B12124998
M. Wt: 180.25 g/mol
InChI Key: AKLPUEIEMQEPSH-VQHVLOKHSA-N
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Description

1-Azabicyclo[222]octan-3-one,2-[(dimethylamino)methylene]- is a complex organic compound with significant interest in various scientific fields This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- typically involves multiple steps. One common method includes the reaction of 1-Azabicyclo[2.2.2]octan-3-one with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with receptors in the central nervous system, modulating neurotransmitter activity and influencing physiological responses.

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- can be compared with other similar compounds, such as:

    3-Quinuclidinone: Another bicyclic compound with a similar structure but different functional groups.

    2-Azabicyclo[3.2.1]octane:

    1-Azabicyclo[2.2.2]octane: A simpler analog without the dimethylamino group, used in various synthetic applications.

The uniqueness of 1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]- lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C10H16N2O/c1-11(2)7-9-10(13)8-3-5-12(9)6-4-8/h7-8H,3-6H2,1-2H3/b9-7+

InChI Key

AKLPUEIEMQEPSH-VQHVLOKHSA-N

Isomeric SMILES

CN(C)/C=C/1\C(=O)C2CCN1CC2

Canonical SMILES

CN(C)C=C1C(=O)C2CCN1CC2

Origin of Product

United States

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